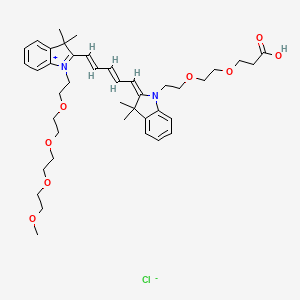
N-(m-PEG4)-N'-(PEG2-acid)-Cy5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emmission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
科学的研究の応用
Bioconjugation
The terminal carboxylic acid group of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 allows for the formation of stable amide bonds with primary amines in biomolecules. This property is crucial for bioconjugation applications, enabling the attachment of proteins, peptides, or other biomolecules to the Cy5 fluorophore. Such conjugates can be utilized in various assays and imaging techniques to study biological processes in real-time .
Fluorescence Imaging
Due to its strong fluorescent properties, this compound is widely used in fluorescence imaging applications. It enhances the visibility of biological targets, allowing researchers to track cellular processes and interactions with high sensitivity. The compound's ability to reduce background interference makes it particularly valuable in complex biological environments .
Drug Delivery Systems
The incorporation of PEG moieties in this compound reduces immunogenicity and extends circulation time in vivo. These characteristics are beneficial for drug delivery systems, where prolonged circulation can enhance therapeutic efficacy and reduce side effects. Studies have shown that compounds like this compound can improve the pharmacokinetics of drugs by facilitating targeted delivery to specific tissues .
Interaction Studies
Research involving this compound has focused on its binding properties with various biomolecules. The presence of the PEG spacer significantly reduces steric hindrance, facilitating interactions with target molecules. This characteristic is essential for understanding how this compound can be effectively used in drug delivery systems and imaging applications .
Case Study 1: Imaging Tumor Cells
In a study involving tumor cells, researchers utilized this compound to label specific antibodies targeting cancer biomarkers. The conjugated antibodies demonstrated enhanced binding affinity and specificity towards tumor cells when visualized using fluorescence microscopy, confirming the utility of this compound in cancer diagnostics .
Case Study 2: Drug Delivery Enhancement
Another research study explored the use of this compound as part of a drug delivery system designed for targeted therapy in melanoma models. The results indicated improved drug bioavailability and reduced systemic toxicity compared to conventional delivery methods, showcasing the potential of this compound in therapeutic applications .
特性
分子式 |
C41H57ClN2O8 |
|---|---|
分子量 |
741.36 |
IUPAC名 |
3-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H |
InChIキー |
NAIZLFADVBMGHZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
外観 |
Solid powder |
純度 |
>97% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO, DMF, DCM, Water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















